![molecular formula C16H20N4O3 B2379467 N1-(2-cyanophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide CAS No. 1797735-83-1](/img/structure/B2379467.png)
N1-(2-cyanophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide
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Description
Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Antitumor Activity Evaluation
- Activity : Among related compounds, this one exhibited good anti-tumor proliferation activity against four tested cancer cell lines, with IC50 values of 1.86 ± 0.27 μM for PC-3 cells .
Chemical Properties and Structure
- Description : N-(2-cyanophenyl)-2-(4-hydroxypiperidin-1-yl)acetamide is characterized by its chemical properties, including melting point, boiling point, density, and molecular weight .
Total Synthesis of Natural Products
- Application : The protodeboronation of this compound has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which have biological significance .
Functional Group Transformations
- Role : The boron moiety in pinacol boronic esters can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations. This versatility makes it valuable in synthetic chemistry .
Hydroboration Strategies
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c17-11-12-3-1-2-4-14(12)19-16(23)15(22)18-7-10-20-8-5-13(21)6-9-20/h1-4,13,21H,5-10H2,(H,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBIKROQROSOAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide |
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